4-(Imidazo[1,2-a]pyridin-3-yl)piperidin-4-ol
Description
Contextualization of Imidazo[1,2-a]pyridine (B132010) and Piperidine (B6355638) Scaffolds in Drug Discovery and Medicinal Chemistry
In the field of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in biologically active compounds. Both the imidazo[1,2-a]pyridine and piperidine scaffolds are considered "privileged structures" for their consistent presence in a multitude of therapeutic agents. researchgate.netnih.govarizona.edursc.org
The Imidazo[1,2-a]pyridine scaffold is a fused bicyclic 5-6 heterocycle with a bridgehead nitrogen atom. researchgate.net It is recognized as a "drug prejudice" scaffold due to its extensive range of applications in medicinal chemistry. researchgate.netnih.govrsc.orgnih.gov Its structural similarity to purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities. magtech.com.cn These include anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. rsc.orgresearchgate.netimist.ma The therapeutic importance of this scaffold is underscored by its presence in several marketed drugs. researchgate.netresearchgate.net
The Piperidine scaffold, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs found in pharmaceuticals. arizona.edunih.gov Its saturated, non-aromatic nature allows it to adopt various three-dimensional conformations, which is crucial for precise binding to biological targets. thieme-connect.com Piperidine derivatives are central to drugs targeting the central nervous system (CNS), but their applications extend to analgesics, antihistamines, and anticancer agents. arizona.edunih.gov Incorporating a piperidine ring can improve a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for developing viable drug candidates. thieme-connect.com
| Drug Name | Core Scaffold | Therapeutic Class |
|---|---|---|
| Zolpidem | Imidazo[1,2-a]pyridine | Sedative-hypnotic |
| Alpidem | Imidazo[1,2-a]pyridine | Anxiolytic |
| Olprinone | Imidazo[1,2-a]pyridine | Cardiotonic Agent |
| Donepezil | Piperidine | Alzheimer's Disease Treatment |
| Methylphenidate | Piperidine | CNS Stimulant (ADHD Treatment) |
| Fentanyl | Piperidine | Opioid Analgesic |
Significance of the Imidazo[1,2-a]pyridin-3-yl and Piperidin-4-ol Moieties in Diverse Biologically Active Compounds
The specific arrangement and substitution pattern of a molecule dictate its biological function. In 4-(Imidazo[1,2-a]pyridin-3-yl)piperidin-4-ol, the connection at the 3-position of the imidazopyridine ring and the hydroxyl group at the 4-position of the piperidine ring are of particular importance.
The Imidazo[1,2-a]pyridin-3-yl moiety represents a key vector for chemical modification. The C3 position of the imidazo[1,2-a]pyridine core is frequently utilized for attaching various substituents to modulate biological activity. Research has shown that derivatives substituted at this position exhibit potent and selective activities. For instance, a series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as powerful inhibitors of c-KIT kinase, a target in cancer therapy. nih.gov Furthermore, imidazo[1,2-a]pyridine-3-carboxamides have yielded clinical candidates for treating multidrug-resistant tuberculosis, such as Telacebec (Q203). nih.gov Similarly, 3-aminoimidazo[1,2-α]pyridine compounds have demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov
The Piperidin-4-ol moiety introduces a tertiary alcohol group, which significantly influences the molecule's properties. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in the binding sites of target proteins. This functional group can also enhance aqueous solubility and provide a site for further chemical derivatization to fine-tune the molecule's pharmacokinetic profile. While the broader piperidine ring helps to orient the molecule in three-dimensional space, the 4-hydroxyl group provides a specific point of interaction that can be critical for achieving high potency and selectivity.
| Compound Class/Example | Key Moiety | Reported Biological Target/Activity |
|---|---|---|
| Telacebec (Q203) | Imidazo[1,2-a]pyridine-3-carboxamide (B1205228) | Tuberculosis (QcrB inhibitor) rsc.orgnih.gov |
| Imidazo[1,2-a]pyridine-pyrimidine derivatives | Imidazo[1,2-a]pyridin-3-yl | Anticancer (c-KIT kinase inhibitor) nih.gov |
| 3-Amino-imidazo[1,2-a]-pyridines | Imidazo[1,2-a]pyridin-3-yl | Anticancer (Glutamine Synthetase inhibitor) nih.gov |
| Various Kinase Inhibitors | Imidazo[1,2-a]pyridin-3-yl | Anticancer (PI3K/mTOR dual inhibitors) researchgate.net |
| CP-529414 | Piperidin-4-ol | Neurokinin-1 (NK1) Receptor Antagonist |
Historical Development and Initial Academic Interest in this compound and Related Scaffolds
The academic journey of the imidazo[1,2-a]pyridine scaffold began with early synthetic chemistry. A foundational method for producing these structures was introduced by Tschitschibabin (Chichibabin) in 1925, which involved the reaction of 2-aminopyridine (B139424) with α-halogenated carbonyl compounds. e3s-conferences.org For decades, research primarily focused on refining synthetic methodologies.
It was in the latter half of the 20th century that the significant therapeutic potential of this scaffold was realized, leading to the development and marketing of drugs like Zolimidine (gastroprotective), Zolpidem, and Alpidem. researchgate.netwikipedia.org This success spurred a wave of academic and industrial research, elevating the imidazo[1,2-a]pyridine core to its current status as a privileged scaffold. researchgate.net The development of compounds like the anti-tuberculosis candidate Q203 within the last decade highlights the continued evolution and importance of this chemical class. rsc.orgnih.gov
The specific combination of the imidazo[1,2-a]pyridine and piperidine scaffolds is a more recent strategy in medicinal chemistry, reflecting a modern approach to drug design where well-validated pharmacophores are linked to create novel chemical entities with enhanced properties. Direct historical accounts of this compound are limited, suggesting it is a product of this contemporary research paradigm rather than a historically significant compound itself. Its academic interest lies in its potential as a building block or a lead compound in discovery programs targeting complex diseases.
Scope and Research Objectives Pertaining to this compound Research
Current and future research pertaining to this compound and related molecules is guided by several key objectives. The primary goal is to harness the synergistic potential of the two core scaffolds to develop novel therapeutic agents.
Specific research objectives include:
Discovery of Novel Kinase Inhibitors: A significant focus is on developing inhibitors for protein kinases, which are crucial targets in oncology. researchgate.net The imidazo[1,2-a]pyridine scaffold has proven effective in targeting kinases like PI3K, mTOR, and c-KIT, and the piperidin-4-ol moiety can be modified to improve selectivity and potency. nih.govresearchgate.net
Development of Anti-Infective Agents: Building on the success of imidazopyridines against Mycobacterium tuberculosis, researchers are exploring new derivatives for activity against drug-resistant strains of bacteria and other pathogens. rsc.orgnih.gov
Exploration of CNS Applications: Given the prevalence of both scaffolds in neurological drugs, there is an ongoing effort to investigate related compounds for activity against targets associated with neurodegenerative diseases, pain, and psychiatric disorders. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: A core objective is to systematically modify the structure of this compound and its analogs to understand how chemical changes affect biological activity. This includes altering substituents on both the imidazopyridine and piperidine rings to optimize efficacy, selectivity, and pharmacokinetic properties.
Advancement of Synthetic Methodologies: Researchers continue to develop more efficient, cost-effective, and environmentally friendly methods for synthesizing these complex heterocyclic structures, including multicomponent reactions and C-H functionalization techniques. researchgate.netsmolecule.com
Structure
3D Structure
Properties
IUPAC Name |
4-imidazo[1,2-a]pyridin-3-ylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-12(4-6-13-7-5-12)10-9-14-11-3-1-2-8-15(10)11/h1-3,8-9,13,16H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAOTVXAVAKRKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CN=C3N2C=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635163 | |
| Record name | 4-(Imidazo[1,2-a]pyridin-3-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
788822-24-2 | |
| Record name | 4-(Imidazo[1,2-a]pyridin-3-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Imidazo 1,2 a Pyridin 3 Yl Piperidin 4 Ol
Diverse Synthetic Routes to Access the 4-(Imidazo[1,2-a]pyridin-3-yl)piperidin-4-ol Core Structure
The construction of the imidazo[1,2-a]pyridine (B132010) system, a key component of the target molecule, is a well-established area of heterocyclic chemistry. rsc.org The subsequent linkage to the piperidin-4-ol moiety can be achieved through various synthetic transformations.
Historically, the synthesis of imidazo[1,2-a]pyridines has relied on the condensation of 2-aminopyridines with α-halocarbonyl compounds. acs.orgnih.gov This approach involves the initial alkylation of the endocyclic nitrogen atom of 2-aminopyridine (B139424), followed by an intramolecular condensation to form the fused imidazole (B134444) ring. nih.gov Variations of this method utilize different carbonyl compounds, such as ketones and aldehydes, to introduce substituents at various positions of the imidazo[1,2-a]pyridine core. acs.org For instance, the reaction of 2-aminopyridines with bromoacetophenones is a common method for producing 2-phenyl-substituted imidazo[1,2-a]pyridines. nih.gov
Another classical approach involves the condensation of 2-aminopyridines with halogenoesters, which can yield monosubstituted imidazo[1,2-a]pyridines that serve as key intermediates for further derivatization. nih.gov For example, refluxing a mixture of 2-aminopyridine and ethyl bromopyruvate in ethanol (B145695) can produce key intermediates for potent antiviral agents. nih.gov
Table 1: Overview of Classical Synthesis Approaches for Imidazo[1,2-a]pyridines
| Reactants | Key Features | Resulting Scaffold |
|---|---|---|
| 2-Aminopyridines and α-Halocarbonyl Compounds | Alkylation of endocyclic nitrogen followed by intramolecular condensation. nih.gov | Substituted Imidazo[1,2-a]pyridines |
| 2-Aminopyridines and Ketones | Three-component reactions leading to 2,3-disubstituted derivatives. acs.org | 2,3-Disubstituted Imidazo[1,2-a]pyridines |
| 2-Aminopyridines and Aldehydes | Three-component Groebke–Blackburn–Bienaymé reaction. acs.org | 2,3-Disubstituted Imidazo[1,2-a]pyridines |
| 2-Aminopyridines and Halogenoesters | Catalyst-free conditions to produce monosubstituted derivatives. nih.gov | Monosubstituted Imidazo[1,2-a]pyridines |
In recent years, there has been a significant shift towards the development of more sustainable and environmentally benign synthetic methods. acs.orgrsc.org This has led to the emergence of metal-free and catalyst-free protocols for the synthesis of imidazo[1,2-a]pyridines. acs.orgrsc.orgallfordrugs.com These modern approaches often utilize greener reaction conditions, such as aqueous media and ambient temperatures, and aim to minimize waste and energy consumption. rsc.orgallfordrugs.com
One notable eco-friendly method involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums, which can provide quantitative yields of imidazo[1,2-a]pyridines in a matter of minutes on a gram scale. rsc.orgallfordrugs.com This reaction proceeds rapidly under ambient, aqueous, and metal-free conditions. rsc.orgallfordrugs.com Other green strategies include the use of molecular iodine as a catalyst in water, which can facilitate the three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone under aerobic conditions. nih.gov Furthermore, catalyst-free versions of classical condensations have been achieved by employing high-boiling solvents or eco-friendly techniques. acs.orgnih.gov
Table 2: Comparison of Modern Eco-Friendly Synthetic Protocols
| Method | Catalyst/Promoter | Key Advantages |
|---|---|---|
| Cycloisomerization of N-propargylpyridiniums | NaOH | Rapid, quantitative yield, ambient and aqueous conditions, metal-free. rsc.orgallfordrugs.com |
| Molecular Iodine-Catalyzed Three-Component Coupling | Molecular Iodine | Environmentally benign, high product yield, short reaction time. nih.gov |
| Catalyst-Free Condensations | None (high-boiling solvents or specific techniques) | Avoids metal catalysts, simplified purification. acs.orgnih.gov |
Multi-component reactions (MCRs) have gained prominence in the synthesis of complex molecules like imidazo[1,2-a]pyridine derivatives due to their efficiency, atom economy, and operational simplicity. beilstein-journals.orgmdpi.com These reactions allow for the formation of multiple bonds in a single synthetic step from three or more starting materials. The Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known isocyanide-based MCR, is a versatile tool for synthesizing 2,3-disubstituted imidazo[1,2-a]pyridines. acs.orgbeilstein-journals.orgmdpi.com This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. acs.orgbeilstein-journals.org
Domino reactions, where a series of intramolecular transformations occur sequentially in a one-pot process, have also been employed for the synthesis of hydrogenated imidazo[1,2-a]pyridine scaffolds. researchgate.net For example, the cyclization of polyfluoroalkyl-3-oxo esters and ethylenediamine (B42938) with aldehydes can lead to the formation of various hydrogenated imidazo[1,2-a]pyridines. researchgate.net
Functionalization and Derivatization Strategies for this compound Analogues
Once the core this compound structure is assembled, further modifications can be made to either the piperidine (B6355638) ring or the imidazo[1,2-a]pyridine moiety to generate a library of analogues for biological screening.
The piperidine ring offers several sites for modification to enhance structural diversity. The nitrogen atom of the piperidine ring can be functionalized through N-alkylation, N-acylation, or by incorporating it into larger, more complex structures. These modifications can influence the compound's physicochemical properties, such as solubility and lipophilicity, which in turn can affect its pharmacokinetic profile.
The imidazo[1,2-a]pyridine moiety is also amenable to a variety of functionalization reactions. rsc.org Site-selective C-H functionalization has emerged as a powerful tool for introducing substituents at specific positions of the heterocyclic core. rsc.org While the C3 position is often readily functionalized, methods for derivatization at other positions, such as C2, C5, C6, C7, and C8, have also been developed. rsc.orgresearchgate.net These functionalizations can be achieved through various strategies, including transition metal-catalyzed cross-coupling reactions and radical reactions. researchgate.netrsc.org For instance, halo-substituted imidazo[1,2-a]pyridines are valuable intermediates that can be easily functionalized through classical cross-coupling reactions. researchgate.net
Stereoselective Synthesis and Chiral Recognition in this compound Derivatives
The synthesis of specific stereoisomers of pharmacologically active compounds is a critical aspect of medicinal chemistry, as different enantiomers or diastereomers can exhibit varied biological activities. For derivatives of this compound, achieving stereocontrol at the C4 position of the piperidine ring is paramount.
A practical asymmetric synthesis for a related, complex aminopiperidine-fused imidazopyridine inhibitor has been developed, showcasing methodologies directly applicable to the stereoselective synthesis of the target compound's derivatives. nih.gov A key strategy involves a three-component cascade coupling utilizing a chiral nitro diester. This essential building block can be accessed through a highly enantioselective Michael addition, which sets the initial stereocenter. nih.gov
Furthermore, stereochemical outcomes can be controlled post-cyclization. In the synthesis of a functionalized piperidinone skeleton, a base-catalyzed, dynamic crystallization-driven process was employed to epimerize the initially formed cis-isomer into the desired trans-isomer, which could then be crystallized directly from the reaction mixture in high yield and purity. nih.gov This demonstrates a powerful method for controlling diastereoselectivity.
Once a racemic or diastereomeric mixture is synthesized, chiral recognition and separation become crucial. High-performance liquid chromatography (HPLC) using chiral stationary phases is a well-established method for this purpose. For instance, racemic piperidine derivatives have been successfully resolved using commercially available columns containing cellulose-based chiral stationary phases. nih.gov This technique allows for the analytical and preparative separation of enantiomers, which is essential for studying the biological activity of individual stereoisomers. nih.gov The choice of column and mobile phase is critical, and the polarity of substituents on the piperidine ring can significantly influence the separation efficiency. nih.gov
Table 1: Strategies for Stereocontrol in Imidazopyridine-Piperidine Synthesis
| Method | Description | Key Advantage | Reference |
|---|---|---|---|
| Enantioselective Michael Addition | Use of a chiral catalyst to create a stereodefined nitro diester precursor for the piperidine ring. | Establishes initial chirality with high enantioselectivity. | nih.gov |
| Dynamic Crystallization | Base-catalyzed epimerization of an undesired stereoisomer to the thermodynamically more stable, desired isomer, which crystallizes from the solution. | Allows for the conversion of a mixture to a single desired isomer in high yield. | nih.gov |
| Chiral HPLC Resolution | Chromatographic separation of enantiomers using a chiral stationary phase. | Effective for both analytical and preparative scale separation of stereoisomers. | nih.gov |
Optimization of Synthetic Pathways for Research-Scale Production and Efficiency
Optimizing synthetic pathways to be efficient, cost-effective, and scalable is a central goal in chemical research. For the research-scale production of this compound and its derivatives, strategies that improve yield, reduce the number of steps, and utilize milder, more environmentally benign conditions are highly desirable.
A major avenue for optimization is the use of multicomponent reactions (MCRs) for the construction of the core imidazo[1,2-a]pyridine scaffold. nih.gov The Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), for example, allows for the convergent synthesis of imidazo[1,2-a]pyridine-3-amines from an aldehyde, an aminopyridine, and an isocyanide in a single step. mdpi.comresearchgate.netnih.gov This approach significantly increases efficiency by reducing the number of synthetic operations and purification steps compared to traditional linear syntheses.
Further optimization can be achieved by refining reaction conditions. For instance, the use of microwave irradiation in GBB-3CR has been shown to accelerate reaction times and improve yields. researchgate.net Similarly, catalyst selection plays a crucial role. Iodine has been employed as a cost-effective and benign catalyst for three-component condensations to form imidazo[1,2-a]pyridines at room temperature, offering an alternative to methods requiring higher temperatures. nih.gov Other protocols, such as the NaIO₄/TBHP-promoted (3+2) cycloaddition of propargyl alcohols and 2-aminopyridines, provide practical routes with a broad tolerance for various functional groups. nih.gov
Table 2: Examples of Optimized Conditions for Imidazo[1,2-a]pyridine Synthesis
| Reaction Type | Reagents/Catalyst | Conditions | Key Outcome | Reference |
|---|---|---|---|---|
| GBB-3CR / CuAAC | NH₄Cl / CuSO₄·5H₂O, Sodium Ascorbate | Microwave (150 W), 30 min | One-pot synthesis with good yields (82–91%). | mdpi.comresearchgate.net |
| (3+2) Cycloaddition | 2-aminopyridine, propargyl alcohol, NaIO₄, TBHP | Chlorobenzene, 120 °C, 12 h | Practical synthesis with moderate yields and high functional group tolerance. | nih.gov |
| Three-Component Condensation | Aryl aldehyde, 2-aminopyridine, isocyanide, Iodine | Room Temperature | Cost-effective and eco-friendly procedure with good yields. | nih.gov |
| Cu(I) Catalyzed Coupling-Cyclization | Amino lactam precursor, Cu(I) catalyst | N/A | Formation of a final tricyclic structure in a process suitable for large-scale preparation. | nih.gov |
Based on a comprehensive search of available scientific literature, there is insufficient specific experimental and computational data for the compound This compound to generate the detailed article as requested in the provided outline.
Constructing an article with the specified sections requires access to published research detailing the Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), Mass Spectrometry (MS), and X-ray crystallography data, as well as computational analyses specifically for this molecule.
While general information exists for the constituent chemical motifs—the imidazo[1,2-a]pyridine core and the piperidin-4-ol ring—data for the complete, integrated molecule is not available in the public domain. Fulfilling the request would necessitate fabricating data, which would be scientifically inaccurate. Therefore, it is not possible to provide the requested article while adhering to the principles of accuracy and factual reporting.
Preclinical Pharmacological Profiling and Biological Activity of 4 Imidazo 1,2 a Pyridin 3 Yl Piperidin 4 Ol
In Vitro Pharmacological Characterization
The in vitro evaluation of compounds containing the imidazo[1,2-a]pyridine (B132010) scaffold has revealed a diverse range of interactions with biologically significant targets, including specific receptors and key enzymes, leading to the modulation of critical cellular pathways.
Derivatives based on the imidazo[1,2-a]pyridine framework have demonstrated high-affinity binding and significant selectivity for various biological targets. Notably, in the realm of oncology, selectivity is crucial for minimizing off-target effects.
Studies on a series of 3-((1H-pyrrolo[3,2-c]pyridin-1-yl)sulfonyl)imidazo[1,2-a]pyridine derivatives identified potent inhibitors of the c-Met kinase. The most promising compound from this series, Compound 31, was profiled against a panel of 16 different tyrosine kinases and was found to be over 78-fold more selective for c-Met, demonstrating the potential for achieving high target specificity with this scaffold. researchgate.net
Similarly, a series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, developed as c-KIT kinase inhibitors, were also found to be selective against a wide panel of kinases, highlighting the scaffold's utility in designing targeted therapeutic agents. nih.govnih.gov Further research into imidazo[1,2-a]pyridine derivatives has also led to the development of selective dual inhibitors for Mer and Axl kinases. colab.ws
Table 1: Selectivity Profile of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Primary Target(s) | Selectivity Details | Reference |
|---|---|---|---|
| 3-((1H-pyrrolo[3,2-c]pyridin-1-yl)sulfonyl)imidazo[1,2-a]pyridines | c-Met | >78-fold selective over a panel of 16 other tyrosine kinases. | researchgate.net |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives | c-KIT | Demonstrated selectivity against a wide panel of kinases. | nih.govnih.gov |
| Imidazo[1,2-a]pyridine series | Mer/Axl Kinase | Optimized to be highly selective dual kinase inhibitors. | colab.ws |
The imidazo[1,2-a]pyridine nucleus is a versatile scaffold for the development of potent enzyme inhibitors across various therapeutic areas.
c-Met: A series of novel imidazo[1,2-a]pyridine compounds were discovered to be selective c-Met inhibitors. Through extensive optimization, Compound 31 was identified as the most potent, inhibiting c-Met kinase activity with an IC50 value of 12.8 nmol/L. researchgate.net
COX-2: In the field of anti-inflammatory research, novel imidazo[1,2-a]pyridine derivatives were designed as specific cyclooxygenase-2 (COX-2) inhibitors. Several of these compounds exhibited potent inhibitory effects, with IC50 values as low as 0.05 µM and high selectivity indices for COX-2 over COX-1, ranging from 51.3 to over 897. rjpbr.com
c-KIT: The 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine series of compounds are potent inhibitors of c-KIT kinase. Several molecules in this class displayed excellent IC50 values in the nanomolar range and were effective against imatinib-resistant mutations, such as the V654A secondary resistance mutation found in gastrointestinal stromal tumors (GIST). nih.govnih.govgoogle.com
Other Enzymes: The therapeutic breadth of this scaffold is further demonstrated by its activity against other enzymes. Imidazo[1,2-a]pyridine ethers have been identified as potent inhibitors of mycobacterial ATP synthesis, a key enzyme for the survival of Mycobacterium tuberculosis. rsc.org Additionally, other derivatives have been patented as inhibitors of Peptidyl Arginine Deiminase 4 (PAD4), an enzyme implicated in inflammatory diseases. epo.org The scaffold has also been used to develop inhibitors for other kinases such as Platelet-derived growth factor receptor (PDGFR) and FMS-like tyrosine kinase 3 (FLT3). nih.govnih.gov
Table 2: Enzyme Inhibition by Imidazo[1,2-a]pyridine Derivatives
| Enzyme Target | Compound Class | Reported Potency (IC50) | Reference |
|---|---|---|---|
| c-Met | 3-((1H-pyrrolo[3,2-c]pyridin-1-yl)sulfonyl)imidazo[1,2-a]pyridines | 12.8 nM | researchgate.net |
| COX-2 | 3-(Phenoxy)-2-(phenyl)imidazo[1,2-a]pyridines | 0.05 µM | rjpbr.com |
| c-KIT | 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives | Nanomolar range | nih.govnih.gov |
| Mycobacterial ATP Synthase | Imidazo[1,2-a]pyridine ethers | <0.02 µM | rsc.org |
| PI3Kα | Imidazo[1,2-a]pyridine derivatives | 2 nM | nih.gov |
The enzymatic inhibition observed with imidazo[1,2-a]pyridine derivatives translates into functional effects at the cellular level, primarily through the modulation of key signaling pathways.
In oncology, a potent c-Met inhibitor from this class, Compound 31, was shown to dose-dependently inhibit the phosphorylation of c-Met and its critical downstream signaling components, including Akt and ERK, in EBC-1 lung cancer cells. researchgate.net This inhibition of signaling cascades leads to a potent anti-proliferative effect in cancer cell lines that are dependent on c-Met activity. researchgate.net
Another novel derivative, abbreviated as MIA, demonstrated anti-inflammatory activity in breast (MDA-MB-231) and ovarian (SKOV3) cancer cell lines by suppressing the STAT3 and NF-κB signaling pathways. nih.govtbzmed.ac.ir MIA was found to suppress the phosphorylation of STAT3, increase the expression of the inhibitory protein IκBα, and reduce the expression of downstream targets like COX-2 and inducible NO synthase (iNOS). tbzmed.ac.ir Furthermore, other imidazo[1,2-a]pyridine compounds have been shown to inhibit the PI3K-Akt-mTOR pathway, leading to cell cycle arrest and the induction of apoptosis in melanoma and cervical cancer cells. nih.gov
Table 3: Cellular Activity and Pathway Modulation by Imidazo[1,2-a]pyridine Derivatives
| Compound Class / Name | Cell Line(s) | Pathway(s) Modulated | Functional Outcome | Reference |
|---|---|---|---|---|
| Compound 31 | EBC-1 (Lung Cancer) | c-Met/Akt/ERK | Inhibition of cell proliferation | researchgate.net |
| MIA | MDA-MB-231 (Breast), SKOV3 (Ovarian) | STAT3/NF-κB | Reduced inflammatory cytokine levels, reduced cell viability | nih.govtbzmed.ac.ir |
| Imidazo[1,2-a]pyridine derivatives | Melanoma, Cervical Cancer | PI3K/Akt/mTOR | Cell cycle arrest, Apoptosis | nih.gov |
Confirming that a compound interacts with its intended target within a cellular context is a critical step in preclinical profiling. For the imidazo[1,2-a]pyridine class, target engagement has been demonstrated in several studies. For instance, the c-Met inhibitor Compound 31 dose-dependently inhibited the phosphorylation of the c-Met receptor in EBC-1 cancer cells, providing direct evidence of target engagement. researchgate.net This cellular activity confirmed that the compound could access and inhibit its target in a complex biological system.
Similarly, research on dual Mer/Axl kinase inhibitors from an imidazo[1,2-a]pyridine series also explicitly demonstrated target engagement in relevant cellular efficacy models, which was a prerequisite for advancing the compounds to in vivo studies. colab.ws These studies validate that the enzymatic inhibition observed in biochemical assays translates to on-target activity within living cells.
Preclinical In Vivo Efficacy Studies in Disease-Relevant Animal Models
The promising in vitro activity of imidazo[1,2-a]pyridine derivatives has been validated through in vivo efficacy studies in animal models of cancer, inflammation, and infectious diseases.
Oncology: A selective dual Mer/Axl kinase inhibitor from the imidazo[1,2-a]pyridine class showed dose-dependent in vivo efficacy in relevant cancer models. Furthermore, it demonstrated efficacy in a preclinical MC38 immuno-oncology model when used in combination with anti-PD1 antibodies and radiation, suggesting its potential in cancer immunotherapy. colab.ws The potent and selective inhibition of c-KIT by 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives suggests this class of compounds represents a new platform for developing treatments against gastrointestinal stromal tumors (GIST). nih.gov
Inflammation: The potent in vitro COX-2 inhibition by imidazo[1,2-a]pyridine derivatives has been correlated with in vivo anti-inflammatory and analgesic effects. In a writhing test, an animal model for assessing analgesia, the lead compound 5j demonstrated notable activity with an ED50 value of 12.38 mg/kg, directly linking its enzymatic inhibition to a functional in vivo response. rjpbr.com Other related compounds have also shown anti-inflammatory activity in carrageenan-induced paw edema models in rats. biointerfaceresearch.com
Infectious Diseases: This scaffold has shown remarkable potential against infectious agents. Imidazo[1,2-a]pyridine-3-carboxamides have been identified as a potent class of anti-tuberculosis agents. nih.gov One clinical candidate, Telacebec (Q203), is an imidazo[1,2-a]pyridine amide that was found to be active against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. rsc.org Other compounds in this class have shown outstanding potency with MIC values as low as 0.004 µM against replicating M. tuberculosis. nih.gov The scaffold has also demonstrated significant in vitro activity against various protozoan parasites, including Babesia bovis, Babesia bigemina, and Theileria equi, with IC50 values in the low micromolar range. nih.gov Additionally, antifungal activity has been reported against resistant strains of Candida albicans. scirp.org
Table 4: Summary of In Vivo and In Vitro Efficacy in Various Disease States
| Disease Area | Model / Pathogen | Compound Class | Observed Efficacy | Reference |
|---|---|---|---|---|
| Oncology | MC38 Immuno-oncology model | Imidazo[1,2-a]pyridine dual Mer/Axl inhibitor | Dose-dependent efficacy in combination with anti-PD1 | colab.ws |
| Inflammation | Writhing test (analgesia model) | 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j) | ED50 of 12.38 mg/kg | rjpbr.com |
| Infectious Disease | Mycobacterium tuberculosis (MDR/XDR strains) | Imidazo[1,2-a]pyridine-3-carboxamides (e.g., Telacebec) | Potent activity against drug-resistant strains (MIC ≤0.006 μM) | rsc.orgnih.gov |
| Babesia caballi | Imidazo[1,2-a]pyridine | IC50 of 0.47 µM | nih.gov | |
| Candida albicans (resistant strain) | 3-Imidazo[1,2-a]pyridinyl-1-arylpropenones | Active with MICs <300 μmol/L | scirp.org |
Biomarker Modulation and Phenotypic Changes in Preclinical Models
No publicly available data exists for this specific compound.
Mechanism of Action Elucidation for 4 Imidazo 1,2 a Pyridin 3 Yl Piperidin 4 Ol
Identification and Validation of Primary Biological Targets
The primary biological target of 4-(Imidazo[1,2-a]pyridin-3-yl)piperidin-4-ol and its derivatives has been identified as the receptor tyrosine kinase c-KIT. nih.govnih.gov This protein is a key player in various cellular processes, and its aberrant activity is implicated in several cancers, including gastrointestinal stromal tumors (GIST). nih.govbjbms.org The imidazo[1,2-a]pyridine (B132010) scaffold is a recognized pharmacophore for kinase inhibitors, and various derivatives have been developed to target c-KIT. nih.govnih.gov
To identify the cellular targets of kinase inhibitors like this compound, chemical proteomics is a powerful tool. acs.orgacs.org This approach often involves the immobilization of the inhibitor on a solid support to capture its interacting proteins from cell lysates. pnas.org The captured proteins are then identified and quantified using mass spectrometry. acs.org This methodology allows for an unbiased screening of potential targets in a complex biological sample.
Another proteomic technique is the thermal shift assay, which measures the stabilization of target proteins upon ligand binding. acs.org While specific proteomic studies for this compound are not extensively documented in the public domain, the broader class of imidazo[1,2-a]pyridine derivatives has been evaluated against panels of kinases to determine their selectivity profile. nih.gov These studies are crucial for understanding both on-target and potential off-target effects. For many kinase inhibitors, it has been shown that they can interact with multiple kinases, a phenomenon known as polypharmacology. nih.gov
Table 1: Common Proteomic and Affinity-Based Methods for Target Identification
| Method | Description | Application |
|---|---|---|
| Affinity Chromatography | The inhibitor is immobilized on a matrix to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry. pnas.org | Unbiased identification of direct binding partners. acs.org |
| Kinobeads | A mixture of immobilized broad-spectrum kinase inhibitors used to capture a large portion of the cellular kinome to profile the binding of a soluble test compound. nih.gov | Broad-scale selectivity profiling of kinase inhibitors. nih.gov |
| Thermal Proteome Profiling | Measures changes in the thermal stability of proteins across the proteome upon drug treatment, as target binding often increases stability. acs.org | Identification of target engagement in a cellular context. acs.org |
Genetic perturbation studies are essential for validating the biological targets of a compound. universiteitleiden.nl These studies involve modulating the expression or function of the putative target gene to observe if it phenocopies the effects of the compound. For a c-KIT inhibitor, this could involve using cell lines with specific mutations in the KIT gene that confer resistance or sensitivity to the inhibitor. nih.gov
Techniques like RNA interference (RNAi) or CRISPR/Cas9 gene editing can be used to knockdown or knockout the KIT gene, respectively. universiteitleiden.nl If the cells with reduced c-KIT expression become resistant to this compound, it provides strong evidence that c-KIT is the primary target. Conversely, overexpression of c-KIT could sensitize cells to the compound. Another advanced approach is the use of analog-sensitive kinase alleles (ASKA), where the target kinase is genetically modified to be uniquely inhibited by a specific small molecule, allowing for precise validation of its role in cellular pathways. nih.govpnas.org
Detailed Analysis of Downstream Signaling Pathways
Inhibition of the c-KIT receptor tyrosine kinase by this compound is expected to impact its downstream signaling cascades, which are crucial for cell proliferation and survival. nih.govnih.gov
The binding of the natural ligand, stem cell factor (SCF), to c-KIT induces receptor dimerization and autophosphorylation of specific tyrosine residues. nih.gov This activation triggers several downstream signaling pathways, including the RAS/MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway. nih.govsinobiological.com These pathways are central to regulating cell cycle progression, apoptosis, and differentiation. nih.govingentaconnect.com
An inhibitor like this compound would block the initial autophosphorylation of c-KIT, thereby preventing the activation of these downstream cascades. The efficacy of the inhibitor can be quantified by measuring the phosphorylation status of key downstream proteins such as AKT, ERK (a member of the MAPK family), and STAT proteins using techniques like Western blotting or phospho-proteomics.
Table 2: Major c-KIT Downstream Signaling Pathways
| Pathway | Key Proteins | Cellular Functions |
|---|---|---|
| PI3K/AKT | PI3K, AKT, mTOR | Survival, proliferation, cell growth nih.gov |
| RAS/MAPK | RAS, RAF, MEK, ERK | Proliferation, differentiation, survival nih.gov |
| JAK/STAT | JAK, STAT | Gene transcription, proliferation nih.gov |
By inhibiting the signaling pathways mentioned above, this compound can lead to changes in gene and protein expression. For instance, the transcription of genes involved in cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs), may be downregulated. Concurrently, the expression of pro-apoptotic proteins could be increased.
Transcriptomic analyses, such as microarray or RNA-sequencing, can provide a global view of the changes in gene expression following treatment with the compound. Proteomic studies can further confirm these changes at the protein level. These analyses can help to build a comprehensive picture of the cellular response to c-KIT inhibition by this compound.
Intermolecular Interactions and Binding Modes
Structural Biology Approaches (e.g., Co-crystallography with Target Proteins)
Structural biology, particularly X-ray co-crystallography, offers atomic-level insight into how a ligand binds to its target protein. This technique is instrumental in mechanism of action studies, revealing the precise binding orientation, conformational changes in the protein, and the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that govern binding affinity and selectivity.
For the imidazo[1,2-a]pyridine class of inhibitors, co-crystallography has been successfully used to understand their binding modes. For instance, structural studies of CDK2 in complex with aminoimidazo[1,2-a]pyridine inhibitors revealed a unique mode of binding within the ATP-binding site. nih.gov This structural information was then leveraged in a structure-based design approach to develop compounds with enhanced potency and selectivity. nih.gov
Similarly, a high-resolution crystal structure was determined for the PIM1 kinase in complex with an inhibitor from the related imidazo[1,2-b]pyridazine (B131497) class. nih.gov This analysis surprisingly showed that the inhibitor interacts with the N-terminal lobe of the kinase rather than the hinge region, which is the canonical interaction site for many ATP-competitive inhibitors. nih.gov This atypical binding mode was found to be a key determinant of the inhibitor's high selectivity. nih.gov
Should a co-crystal structure of this compound with a target kinase (e.g., c-KIT or a PIM kinase) be determined, the analysis would yield data similar to that shown in the illustrative table below.
| Parameter | Description of Finding |
|---|---|
| Protein Data Bank (PDB) ID | A unique accession code (e.g., XXXX) for the deposited crystal structure. |
| Resolution (Å) | The level of detail in the crystal structure (e.g., 2.1 Å). Lower values indicate higher resolution. |
| Binding Site | Location of the inhibitor on the target protein (e.g., ATP-binding pocket, allosteric site). |
| Key Hydrogen Bonds | Specific amino acid residues forming hydrogen bonds with the inhibitor (e.g., H-bond between piperidinol -OH and Asp181 backbone). |
| Key Hydrophobic Interactions | Residues forming hydrophobic contacts with the inhibitor's imidazopyridine ring (e.g., Val88, Leu132). |
| Protein Conformational Change | Description of any changes in the protein's shape upon inhibitor binding (e.g., DFG-motif in 'in' or 'out' conformation). |
Biophysical Characterization of Ligand-Target Interactions (e.g., SPR, ITC)
Biophysical techniques are essential for quantifying the interactions between a ligand and its target protein in solution. Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide thermodynamic and kinetic data that complement structural findings and are critical for confirming target engagement and understanding the driving forces behind the binding event.
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of binding interactions in real-time. It provides data on the association rate (k_on) and dissociation rate (k_off) of the ligand-target complex. The equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated from these rates (K_D = k_off / k_on). A lower K_D value signifies a higher binding affinity.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the key thermodynamic parameters of binding: enthalpy (ΔH) and entropy (ΔS). This information reveals the nature of the forces driving the interaction, whether it is enthalpically (driven by hydrogen bonds and van der Waals forces) or entropically (driven by hydrophobic interactions and solvent rearrangement) favored.
While specific SPR or ITC data for this compound are not found in the reviewed literature, these analyses are standard for characterizing kinase inhibitors. The data obtained from such experiments would be summarized as shown in the illustrative tables below.
| Parameter | Value | Unit |
|---|---|---|
| Association Rate (k_on) | 1.5 x 10⁵ | M⁻¹s⁻¹ |
| Dissociation Rate (k_off) | 3.0 x 10⁻⁴ | s⁻¹ |
| Dissociation Constant (K_D) | 2.0 | nM |
| Parameter | Value | Unit |
|---|---|---|
| Stoichiometry (n) | 1.05 | - |
| Dissociation Constant (K_D) | 2.5 | nM |
| Enthalpy Change (ΔH) | -9.8 | kcal/mol |
| Entropy Change (TΔS) | -1.5 | kcal/mol |
Together, these structural and biophysical approaches provide a comprehensive understanding of a compound's mechanism of action, guiding the rational design of more potent and selective inhibitors.
Structure Activity Relationship Sar Studies and Lead Optimization of 4 Imidazo 1,2 a Pyridin 3 Yl Piperidin 4 Ol Analogues
Systematic Chemical Modification and Activity Assessment of Derivatives
The core of advancing the 4-(imidazo[1,2-a]pyridin-3-yl)piperidin-4-ol series lies in the systematic modification of its chemical structure and the subsequent evaluation of these changes on its biological activity. This iterative process of design, synthesis, and testing has been pivotal in elucidating the SAR for this class of compounds.
Positional and Substituent Effects on Biological Potency and Selectivity
Furthermore, SAR studies on imidazo[1,2-a]pyridine-3-carboxamides have shown that bulky and more lipophilic biaryl ethers lead to nanomolar potency against Mycobacterium tuberculosis. nih.gov Specifically, the 3-carboxylates series demonstrated higher potency compared to 3-oxoacetamides and 3-acetamides. nih.gov The metabolic stability of these compounds was also found to be influenced by substituents at the C4-position of an attached phenyl ring, with a trifluoromethoxy group conferring greater stability than chlorine or fluorine. nih.gov
In a different therapeutic area, the optimization of imidazo[1,2-a]pyridine (B132010) amides as antituberculosis agents highlighted the critical role of the amide linker and the lipophilicity of the amine portion in improving both in vitro and in vivo efficacy, as well as the pharmacokinetic profile. nih.gov This led to the development of the clinical candidate Q203. nih.gov
The following table summarizes the effects of different substituents on the antimycobacterial activity of imidazo[1,2-a]pyridine analogues.
| Compound Series | Key Structural Feature | Effect on Activity/Properties | Reference |
| Imidazo[1,2-a]pyridine analogues | C-4 substituted second phenyl ring | Essential for maintaining potency. | nih.gov |
| Imidazo[1,2-a]pyridine analogues | Ionizable piperidine (B6355638)/piperazine ring | Increased solubility in acidic conditions. | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | Bulky, lipophilic biaryl ethers | Nanomolar potency against M. tuberculosis. | nih.gov |
| Imidazo[1,2-a]pyridine derivatives | 3-carboxylates series | More potent than 3-oxoacetamides and 3-acetamides. | nih.gov |
| Imidazo[1,2-a]pyridine amides | Amide linker and lipophilic amine | Crucial for improving in vitro/in vivo efficacy and PK profile. | nih.gov |
Impact of Stereochemistry on Activity and Receptor Interaction
The three-dimensional arrangement of atoms, or stereochemistry, within the this compound scaffold and its analogues plays a significant role in their biological activity and interaction with target receptors. The chiral nature of the piperidin-4-ol moiety means that different stereoisomers can exhibit distinct pharmacological profiles. The specific orientation of substituents on the piperidine ring can influence how the molecule binds to its biological target. nih.govfigshare.com For instance, in a study on substituted piperidin-4-one oxime ethers, it was found that the stereochemistry, particularly the conformation of the piperidine ring (chair vs. twist-boat), was influenced by the steric hindrance of the substituents. nih.gov This, in turn, affected their antimicrobial activity. nih.gov The piperidin-4-one scaffold is recognized as a potential pharmacophore, indicating its importance in molecular recognition. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel analogues and guiding further synthetic efforts.
Development of Predictive Models for Biological Activity
Predictive QSAR models have been successfully developed for imidazo[4,5-b]pyridine derivatives to forecast their anticancer potency. eurekaselect.com These models often employ techniques such as genetic algorithm-multiple linear regression (GA-MLR) and backpropagation artificial neural network (BP-ANN). eurekaselect.com For a dataset of imidazo[4,5-b]pyridine derivatives, the BP-ANN model demonstrated better performance in predicting anticancer activity compared to the GA-MLR model. eurekaselect.com The development of such models involves calculating a large number of molecular descriptors and then selecting the most relevant ones to build a statistically robust relationship. eurekaselect.com
Similarly, 3D-QSAR models have been generated for arylpiperazine derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine, which act as 5-HT1AR agonists. nih.gov These models suggest that the hydrophobic part of the aromatic region and electron-withdrawing groups are vital for the agonist activity of the lead molecules. nih.gov
Pharmacophore Modeling and In Silico Library Prioritization
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov For imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues with antimycobacterial activity, a five-featured pharmacophore hypothesis (HHPRR) was generated. openpharmaceuticalsciencesjournal.com This model consists of one positive, two hydrophobic, and two aromatic ring features. openpharmaceuticalsciencesjournal.com Such models are crucial for virtual screening of compound libraries to prioritize molecules for synthesis and biological testing. nih.gov The alignment of compounds to a validated pharmacophore model can help in the design of novel and potent derivatives. nih.govopenpharmaceuticalsciencesjournal.com
Strategies for Enhancing Target Selectivity and Potency within the Chemical Series
Several strategies have been employed to enhance the target selectivity and potency of the this compound chemical series. A key approach involves the strategic placement of substituents to optimize interactions with the target protein while minimizing off-target effects. For example, in the optimization of imidazo[1,2-a]pyridine amides, it was discovered that the linearity and lipophilicity of the amine part of the molecule are critical for improving efficacy. nih.gov
Another strategy involves scaffold hopping, where the core structure is modified while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. The imidazo[1,2-a]pyridine scaffold itself is considered a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry. nih.govrsc.org
Furthermore, computational methods such as molecular docking can be used to visualize the binding of analogues to their target and guide the design of modifications that enhance binding affinity and selectivity. nih.govnih.gov For instance, docking studies of imidazo[1,2-a]pyridine derivatives in the active site of Mtb QcrB have shown significant π–π interactions with amino acid residues, confirming them as promising lead compounds. nih.gov
Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd of 4 Imidazo 1,2 a Pyridin 3 Yl Piperidin 4 Ol
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species
The ADME profile of imidazo[1,2-a]pyridine (B132010) derivatives has been evaluated in various preclinical species to understand their metabolic stability, distribution in tissues, and how they are eliminated from the body.
In Vitro Metabolic Stability and Metabolite Identification in Hepatic Models
In vitro studies using liver microsomes from different species, including humans, are instrumental in predicting the metabolic fate of a drug candidate. For a series of imidazo[1,2-a]pyridine-3-carboxamides, metabolic stability was assessed in human, mouse, rat, and dog liver microsomes. One compound in this series demonstrated a notable lack of metabolism in human liver microsomes, while showing varying degrees of metabolism in mouse (79.9% metabolized), rat (19.3% metabolized), and dog (41.2% metabolized) microsomes. nih.gov This suggests that the metabolic pathway can differ significantly across species.
Another study on imidazo[1,2-a]pyridine ethers identified the cyanomethyl and 8-phenylmethoxy groups as key sites for metabolism. researchgate.net Such studies help in identifying potential metabolic liabilities of the scaffold and guide the design of more stable analogues. For some imidazo[1,2-a]pyridine derivatives, good microsomal stability has been observed, which is a desirable characteristic for drug candidates. rsc.org
| Species | Percentage Metabolized |
|---|---|
| Human | 0% |
| Mouse | 79.9% |
| Rat | 19.3% |
| Dog | 41.2% |
Tissue Distribution and Blood-Brain Barrier Penetration in Animal Models
The ability of a compound to penetrate the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system. The imidazo[1,2-a]pyridine scaffold has been explored for its potential to create brain-penetrant molecules. Studies on radioiodinated imidazo[1,2-a]pyridine derivatives have shown excellent brain uptake and subsequent washout in normal mice. acs.org This characteristic is vital for imaging agents targeting β-amyloid plaques in the brain. acs.org The lipophilicity of these compounds is a critical factor for their initial brain penetration via passive diffusion. acs.org
However, not all imidazo[1,2-a]pyridine derivatives are designed to cross the BBB. For compounds targeting peripheral tissues, limited brain penetration is often desirable to minimize potential central nervous system side effects. The piperidin-4-ol group in 4-(Imidazo[1,2-a]pyridin-3-yl)piperidin-4-ol is expected to enhance solubility and may influence its ability to cross the BBB. smolecule.com
Excretion Pathways and Clearance Mechanisms in Preclinical Systems
The clearance of imidazo[1,2-a]pyridine derivatives is influenced by their metabolism and excretion. In a study of a potent imidazo[1,2-a]pyridine with PDGFR activity, moderate intravenous clearance was observed in rats. nih.gov The primary routes of excretion for this class of compounds can include both renal and hepatic pathways, depending on the physicochemical properties of the specific molecule. The addition of a piperidin-4-ol moiety may increase the polarity of the molecule, potentially favoring renal excretion.
P-glycoprotein (Pgp) efflux has been identified as a clearance mechanism for some imidazo[1,2-a]pyridine derivatives. nih.gov High Pgp efflux can limit oral bioavailability and brain penetration. nih.gov Structural modifications, such as the introduction of a fluorine atom on the piperidine (B6355638) ring, have been shown to significantly reduce Pgp-mediated efflux. nih.gov
Pharmacokinetic Profiling in Animal Models
Pharmacokinetic studies in animal models such as rats and mice are essential to determine key parameters like bioavailability and half-life, and to understand how the formulation of the drug can affect these parameters.
Determination of Bioavailability and Half-Life in Preclinical Species
The oral bioavailability of imidazo[1,2-a]pyridine derivatives can vary significantly depending on their structure. For instance, one imidazo[1,2-a]pyridine derivative with potent PDGFR activity showed poor oral bioavailability (16% in rats) when dosed in a 20% Solutol aqueous solution. nih.gov However, a patent for a series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives reported promising oral bioavailability. nih.govnih.gov
The half-life of these compounds also varies. A lead anti-tuberculosis compound from the N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides series demonstrated a half-life of 1.5 hours in rats. rsc.org
| Parameter | Value |
|---|---|
| Oral Bioavailability (F) | 16% |
| IV Clearance | Moderate |
Pharmacodynamic Biomarker Analysis in Preclinical Studies
In preclinical evaluations of this compound, the analysis of pharmacodynamic (PD) biomarkers is crucial for establishing a clear relationship between drug exposure and its biological effects. These biomarkers provide essential insights into the mechanism of action, confirm target engagement in vivo, and help guide the selection of an effective dose range for further studies. Given that many imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of protein kinases, preclinical PD biomarker strategies for this compound have focused on assessing the modulation of specific kinase signaling pathways. nih.govresearchgate.netnih.gov
A primary focus of these investigations has been on receptor tyrosine kinases (RTKs), which are frequently dysregulated in various pathological conditions. google.com For compounds within this chemical class, common targets include platelet-derived growth factor receptor (PDGFR) and c-KIT. acs.orgnih.govselleckchem.com Therefore, preclinical studies often involve the use of tumor xenograft models where these kinases are known to be driving proliferation.
A key pharmacodynamic biomarker frequently assessed is the phosphorylation status of the target kinase. acs.org A reduction in the phosphorylated form of the target protein in tumor tissue following administration of the compound is a direct indicator of target engagement and inhibition. Western blot analysis is a standard method used to quantify the levels of both the total and the phosphorylated target protein. For instance, in a hypothetical preclinical study using a GIST-T1 xenograft mouse model, which expresses a constitutively active c-KIT mutation, the effect of this compound on c-KIT phosphorylation could be evaluated. acs.org
Below is an illustrative data table from such a hypothetical study, demonstrating the dose-dependent inhibition of c-KIT phosphorylation in tumor tissues harvested at a specific time point after a single oral dose.
| Treatment Group | Dose (mg/kg) | Mean Inhibition of p-c-KIT (%) | Standard Deviation |
|---|---|---|---|
| Vehicle Control | 0 | 0 | - |
| Compound | 10 | 45 | ± 5.2 |
| Compound | 30 | 78 | ± 6.1 |
| Compound | 100 | 92 | ± 3.9 |
Beyond the direct target, the analysis extends to downstream signaling proteins to confirm the functional consequence of kinase inhibition. For many receptor tyrosine kinase inhibitors, this involves assessing the phosphorylation levels of key components of downstream pathways, such as Akt and ERK (extracellular signal-regulated kinase). aacrjournals.org A reduction in the phosphorylation of these downstream effectors provides further evidence of the compound's on-target activity and its ability to disrupt the intended signaling cascade.
The following table provides a hypothetical representation of the effects of this compound on downstream signaling biomarkers in the same preclinical model.
| Treatment Group | Dose (mg/kg) | Mean Inhibition of p-Akt (%) | Mean Inhibition of p-ERK (%) |
|---|---|---|---|
| Vehicle Control | 0 | 0 | 0 |
| Compound | 30 | 65 | 58 |
| Compound | 100 | 85 | 79 |
These preclinical pharmacodynamic biomarker analyses are fundamental for demonstrating proof-of-concept and for building a comprehensive understanding of the compound's biological activity in a living system. The data generated from these studies are critical for making informed decisions about the potential clinical utility of this compound and for the design of future clinical trials.
Computational Chemistry and Molecular Modeling Applications in 4 Imidazo 1,2 a Pyridin 3 Yl Piperidin 4 Ol Research
Ligand-Based Drug Design Approaches
When the three-dimensional structure of a biological target is unknown or ambiguous, ligand-based drug design (LBDD) methods are employed. These techniques leverage the information from molecules known to be active to build models that can predict the activity of new, untested compounds.
Similarity Searching, Clustering, and Virtual Screening for Analogues
Similarity searching is a foundational LBDD technique used to identify novel compounds with potential biological activity by comparing them to a known active molecule, or "query." The underlying principle is that structurally similar molecules are likely to have similar biological activities. This method is instrumental in the early stages of drug discovery for hit expansion.
In the context of 4-(Imidazo[1,2-a]pyridin-3-yl)piperidin-4-ol, a virtual screening campaign would involve searching large chemical databases for compounds that are structurally similar. An innovative, pre-competitive virtual screening collaboration was successfully used to explore the imidazo[1,2-a]pyridine (B132010) scaffold for visceral leishmaniasis. nih.govdndi.org This effort involved screening five proprietary pharmaceutical company libraries, which rapidly expanded the chemical diversity around the core hit structure. nih.govdndi.org Such a strategy allows for the rapid identification of analogues, helping to build a preliminary structure-activity relationship (SAR) and investigate the chemical space around the initial hit. nih.gov
Virtual screening can be performed using various molecular descriptors that capture different aspects of a molecule's properties, including 2D fingerprints (topological features) and 3D shape-based methods. The compounds identified through this process can then be prioritized for acquisition or synthesis and subsequent biological testing.
Pharmacophore Modeling and Scaffold Hopping
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. This model serves as a 3D query to screen compound libraries for molecules that fit the required spatial arrangement, even if they have different underlying chemical skeletons.
For the imidazo[1,2-a]pyridine class, pharmacophore models have been developed to understand the key features responsible for their activity against various targets. These models can be generated from a set of active ligands or from the ligand-binding site of a target protein.
Scaffold hopping is a powerful extension of this approach, aiming to discover structurally novel compounds by replacing the core molecular framework (scaffold) of a known active agent while retaining its essential pharmacophoric features. mdpi.com This strategy is valuable for generating new intellectual property, improving physicochemical properties, and overcoming synthetic challenges. mdpi.com The imidazo[1,2-a]pyridine nucleus itself has been identified through scaffold hopping exercises; for instance, it was identified as a novel positive allosteric modulator of the metabotropic glutamate (B1630785) 2 receptor by assessing its shape and electrostatic similarity to known pyridone modulators. nih.gov Conversely, the imidazo[1,2-a]pyridine core has been used as a starting point for developing new covalent inhibitors for targets like KRAS G12C. rsc.org
A successful scaffold hopping strategy starting from natural products called aurones led to the design of 2-arylideneimidazo[1,2-a]pyridinones as potent anticancer agents that inhibit topoisomerase IIα. nih.gov This demonstrates the utility of the imidazo[1,2-a]pyridine scaffold in creating novel and potent therapeutic candidates. nih.gov
Structure-Based Drug Design Approaches
When the 3D structure of the target protein is available, structure-based drug design (SBDD) provides a powerful, rational approach to drug discovery. SBDD methods use the structural information of the target's binding site to design ligands with high affinity and selectivity.
Molecular Docking and Scoring Function Evaluation for Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is widely used to understand the binding mode of active compounds and to virtually screen libraries for potential hits. The process involves sampling a vast number of possible conformations of the ligand within the protein's active site and using a scoring function to rank them based on their predicted binding affinity. mdpi.com
Derivatives of the imidazo[1,2-a]pyridine scaffold have been extensively studied using molecular docking against various targets, particularly protein kinases like Aurora kinases and Cyclin-dependent kinase 9 (CDK9). rsc.orgsemanticscholar.orgnih.gov Docking studies for imidazo[4,5-b]pyridine derivatives against Aurora A kinase, for example, have helped identify key structural requirements for potent inhibition. nih.gov Similarly, newly designed imidazo[1,2-a]pyrimidine (B1208166) derivatives showed promising binding affinities for the ACE2 and spike proteins of SARS-CoV-2. nih.gov
The results from docking simulations provide critical insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that stabilize the ligand-protein complex. This information is invaluable for medicinal chemists to design modifications that enhance binding affinity and selectivity. nih.gov
| Target Protein | Representative Compound Class | Key Interactions & Findings | Predicted Binding Affinity (Score) |
| Aurora A Kinase | Imidazo[4,5-b]pyridine derivatives | Docking identified key structural requirements for activity and guided the design of new analogues with improved potency. nih.gov | Not specified |
| CDK9 | Imidazole[1,2-a] pyridine (B92270) derivatives | Compound LB-1 demonstrated highly selective CDK9 inhibitory activity. rsc.org | IC₅₀ = 9.22 nM (experimental) |
| PI3Kα | 1,3,5-Triazine Derivatives (for context) | Favorable interactions with the targeted receptor. ekb.eg | High total score for lead compounds |
| hACE2 / Spike Protein | Imidazo[1,2-a]pyrimidine derivatives | Top-scoring compounds showed remarkable affinity compared to reference inhibitors. nih.gov | -9.1 kcal/mol (ACE2), -7.3 kcal/mol (Spike) |
Molecular Dynamics Simulations of Ligand-Target Complexes
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. frontiersin.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a realistic representation of the complex in a physiological environment (e.g., in water at body temperature). frontiersin.orgresearchgate.net
MD simulations are crucial for assessing the stability of a docked ligand-protein complex. researchgate.net By running simulations for nanoseconds or longer, researchers can observe whether the ligand remains securely in the binding pocket or if its binding pose is unstable. Analysis of the simulation trajectory can reveal:
Root Mean Square Deviation (RMSD): To measure the stability of the protein and the ligand over time. A stable RMSD suggests the complex has reached equilibrium.
Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid. Peaks in an RMSF plot indicate areas of the protein that fluctuate the most during the simulation. benthamopen.com
Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds between the ligand and protein throughout the simulation.
For imidazo[4,5-b]pyridine derivatives targeting Aurora kinase, MD simulations were performed for 50 ns to study the dynamic states and confirm the stability of the protein-ligand complexes for newly designed compounds. semanticscholar.org
Binding Free Energy Calculations and Affinity Prediction
Although docking scores provide a rapid estimate of binding affinity, they are often not accurate enough for precise ranking of compounds. Binding free energy calculations offer a more rigorous and theoretically sound prediction of the binding affinity (ΔG_bind). Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used post-processing techniques applied to MD simulation trajectories. nih.govnih.gov
These methods calculate the free energy of the protein-ligand complex, the free protein, and the free ligand, and then determine the binding free energy as the difference between these states. frontiersin.org The total binding free energy is composed of contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy. frontiersin.org
For pyrido fused imidazo[4,5-c]quinoline derivatives targeting PI3K, MM-GBSA calculations were performed to rescore docking results and eliminate false positives. frontiersin.org In another study, the binding free energy for a hit molecule was calculated to be -49.28 kcal/mol using MM-PBSA, which was significantly lower than the reference compound, indicating stronger binding. frontiersin.org These calculations provide a more quantitative prediction of a compound's potency and are instrumental in lead optimization. nih.govnih.gov
| Compound Class | Target | Method | Key Finding |
| Pyrido fused imidazo[4,5-c]quinolines | PI3K | MM-GBSA | Used to rescore docking poses and eliminate false positives. frontiersin.org |
| Pyrido fused imidazo[4,5-c]quinolines | PI3K | MM-PBSA | Calculated binding free energy for a hit molecule was -49.28 kcal/mol, indicating strong binding. frontiersin.org |
| Imidazo[1,2-a] Pyridine-3-Carboxamides | Pantothenate synthase | Prime MM-GBSA | Used to determine energies for the ligand-receptor complex. researchgate.net |
In Silico Prediction of ADME Properties and Druglikeness
In silico analyses for imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyrimidine derivatives typically involve the use of various software and web-based tools to calculate a range of molecular descriptors. mdpi.comnih.govnih.gov These descriptors are then used to evaluate compliance with established druglikeness rules, such as Lipinski's Rule of Five, and to predict specific ADME parameters.
Druglikeness Assessment:
The druglikeness of a compound is a qualitative concept used to evaluate its potential to be an orally active drug. This is often assessed by comparing its physicochemical properties to those of known drugs. For the imidazo[1,2-a]pyridine scaffold, researchers frequently evaluate parameters like molecular weight (MW), logarithm of the partition coefficient (logP), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA). nih.gov Studies on various imidazo[1,2-a]pyridine derivatives have shown that this scaffold is amenable to modifications that can maintain a favorable druglikeness profile. researchgate.net For instance, the introduction of different substituents allows for the fine-tuning of properties like lipophilicity and molecular weight to fall within the desired ranges for oral bioavailability.
A critical aspect of druglikeness is the topological polar surface area (TPSA), which is a good predictor of passive molecular transport through membranes. For a compound to have good oral bioavailability, a TPSA value within a certain range is generally desirable. Computational studies on imidazo[1,2-a]pyridine derivatives often include the calculation of TPSA to estimate their absorption potential. nih.gov
ADME Predictions:
In silico ADME prediction models are used to forecast the behavior of a compound within the body. These models can predict a wide array of properties, including:
Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are commonly predicted. For the imidazo[1,2-a]pyridine class of compounds, these predictions are crucial in the early stages to identify candidates with a higher probability of being well-absorbed after oral administration. nih.gov
Distribution: Predictions often include the volume of distribution (VDss) and the ability to cross the blood-brain barrier (BBB). The prediction of BBB penetration is particularly relevant for compounds targeting the central nervous system.
Metabolism: In silico tools can predict the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes. Identifying potential sites of metabolism on the imidazo[1,2-a]pyridine scaffold can guide the design of more stable analogs.
Excretion: Predictions related to excretion pathways, such as renal clearance, can also be made.
Toxicity (ADME-Tox): Early prediction of potential toxicity is a critical component of drug discovery. Computational models can screen for potential cardiotoxicity (e.g., hERG inhibition), hepatotoxicity, and mutagenicity (e.g., AMES test). Such in silico toxicity assessments have been applied to series of imidazo[1,2-a]pyridine derivatives to flag potentially problematic candidates early in the discovery process. researchgate.net
The following table summarizes the typical ADME and druglikeness parameters that are evaluated for imidazo[1,2-a]pyridine derivatives in computational studies.
| Parameter | Predicted Property | Relevance in Drug Discovery |
| Druglikeness | ||
| Lipinski's Rule of Five | Oral bioavailability | A set of guidelines to evaluate druglikeness. |
| Molecular Weight (MW) | Size of the molecule | Influences absorption and distribution. |
| logP | Lipophilicity | Affects absorption, distribution, metabolism, and excretion. |
| Hydrogen Bond Donors (HBD) | Potential for hydrogen bonding | Influences solubility and membrane permeability. |
| Hydrogen Bond Acceptors (HBA) | Potential for hydrogen bonding | Influences solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | Surface polarity | Predicts intestinal absorption and brain penetration. |
| ADME | ||
| Human Intestinal Absorption (HIA) | Absorption from the gut into the bloodstream | Key parameter for oral drug candidates. |
| Caco-2 Permeability | Intestinal epithelial cell layer permeability | An in vitro model for predicting human intestinal absorption. |
| Blood-Brain Barrier (BBB) Permeability | Ability to cross into the central nervous system | Important for CNS-targeting drugs. |
| Cytochrome P450 (CYP) Inhibition | Potential for drug-drug interactions | Predicts the likelihood of a compound inhibiting metabolic enzymes. |
| hERG Inhibition | Potential for cardiotoxicity | A critical safety parameter. |
While specific data for this compound is not available, the general findings from computational studies on the imidazo[1,2-a]pyridine scaffold suggest that it is a promising framework for the design of druglike molecules with acceptable ADME profiles. The flexibility of this core structure allows for chemical modifications that can optimize pharmacokinetic properties, making in silico predictions an invaluable tool in guiding the synthesis and evaluation of new derivatives.
Emerging Research Directions and Future Perspectives for 4 Imidazo 1,2 a Pyridin 3 Yl Piperidin 4 Ol
Integration with Novel Drug Delivery Systems and Targeted Approaches
The therapeutic efficacy of promising compounds like 4-(imidazo[1,2-a]pyridin-3-yl)piperidin-4-ol can be significantly enhanced through advanced drug delivery technologies. While specific research on this compound is nascent, the broader field offers numerous potential avenues for exploration. Future studies could focus on encapsulating the compound within nanoparticle systems, such as liposomes or polymeric micelles, to improve its pharmacokinetic profile, increase circulation time, and achieve targeted delivery to specific tissues or cell types, thereby maximizing therapeutic impact while minimizing potential off-target effects.
Another promising direction is the development of oral delivery systems using advanced techniques like additive manufacturing. mdpi.com Technologies such as Fused Deposition Modeling (FDM) 3D printing could be used to create customized dosage forms, such as enteric-coated or gastric-retentive systems, to control the release profile of the drug. mdpi.com For a scaffold known for its potential in cancer therapy, targeted approaches are particularly relevant. smolecule.comnih.gov This could involve conjugating the this compound molecule to monoclonal antibodies or ligands that recognize specific receptors overexpressed on cancer cells, ensuring that the therapeutic agent is delivered directly to the site of action.
Table 1: Potential Drug Delivery Strategies
| Delivery System Type | Potential Advantage | Research Focus |
|---|---|---|
| Nanoparticle Encapsulation | Improved solubility, prolonged circulation, targeted delivery. | Formulation of liposomes or polymeric nanoparticles containing the compound. |
| Antibody-Drug Conjugates | High specificity for tumor cells, reduced systemic toxicity. | Identification of target antigens and development of stable linker chemistry. |
Potential for Combination Therapies with Existing Therapeutic Agents in Preclinical Models
The imidazo[1,2-a]pyridine (B132010) scaffold has shown promise in overcoming drug resistance, a major challenge in cancer therapy. nih.govnih.gov For instance, derivatives have been developed as inhibitors of c-KIT kinase, with activity against mutations that confer resistance to existing drugs like imatinib (B729) in gastrointestinal stromal tumors (GIST). nih.govnih.gov This inherent potential makes this compound an excellent candidate for combination therapies in preclinical models.
Future research should investigate synergistic effects when this compound is combined with standard-of-care chemotherapies or other targeted agents. For example, in GIST models harboring secondary c-KIT mutations, combining this compound with a first-generation kinase inhibitor could potentially prevent or overcome resistance. nih.gov Similarly, given the role of related scaffolds as antagonists of immune checkpoints like PD-1/PD-L1, exploring combinations with immunotherapy could be a fruitful avenue. acs.org Preclinical studies could utilize cancer cell lines and animal models to evaluate whether combination regimens lead to enhanced tumor growth inhibition, delayed onset of resistance, or reduced tumor burden compared to monotherapy.
Table 2: Potential Combination Therapy Approaches
| Therapeutic Area | Combination Agent | Rationale | Preclinical Model |
|---|---|---|---|
| GIST | Imatinib | Overcoming secondary resistance mutations in c-KIT. nih.govnih.gov | Imatinib-resistant GIST cell line xenografts. |
| Various Cancers | PD-1/PD-L1 Inhibitors | Potential synergistic effect by targeting cancer cells and modulating the tumor microenvironment. acs.org | Syngeneic mouse tumor models. |
Investigation of New Disease Indications Based on Evolving Preclinical Data
The imidazo[1,2-a]pyridine scaffold is noted for its broad range of biological activities, suggesting that this compound could have therapeutic applications beyond its initial focus. nih.govresearchgate.netnih.gov Preclinical data on various derivatives provide a strong basis for exploring new disease indications.
Oncology: Beyond its known activity as a c-KIT inhibitor for GIST smolecule.comnih.gov, the scaffold has been investigated for inhibiting other kinases crucial to cancer progression, such as Platelet-Derived Growth Factor Receptor (PDGFR) nih.gov and STAT3. nih.gov This opens up potential applications in gliomas, fibrosis nih.gov, and various breast cancers. nih.gov
Metabolic Diseases: Certain imidazo[1,2-a]pyridine derivatives have been identified as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes mellitus. nih.gov This suggests a potential new therapeutic area for compounds based on the this compound structure.
Infectious Diseases: The core scaffold has demonstrated significant activity against various pathogens, including mycobacteria, viruses, and protozoa. nih.govresearchgate.net Specifically, derivatives have been developed as potent antituberculosis agents that target energy metabolism in Mycobacterium tuberculosis. nih.gov
Table 3: Evolving Preclinical Data and Potential New Indications
| Target/Activity | Preclinical Finding | Potential New Indication |
|---|---|---|
| c-KIT Inhibition | Activity against imatinib-resistant mutations. nih.govnih.gov | Systemic mastocytosis, melanoma, acute myeloid leukemia. nih.gov |
| PDGFR Inhibition | Potent inhibition of PDGFRβ. nih.gov | Gliomas, fibrosis, angiogenesis-dependent tumors. nih.gov |
| DPP-4 Inhibition | Potent and selective inhibition (IC50 = 0.13 μM for a lead compound). nih.gov | Type 2 Diabetes Mellitus. nih.gov |
Development of Advanced Preclinical Models for Enhanced Translational Research
To bridge the gap between promising preclinical data and clinical success, it is imperative to develop and utilize advanced preclinical models. The transition from drug discovery to clinical development, known as translational research, relies on models that can accurately predict human responses. dndi.org For a compound like this compound, moving beyond simple cell line-based assays and traditional xenograft models is crucial.
Future research should employ more sophisticated models such as:
Patient-Derived Xenografts (PDXs): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, better retain the heterogeneity and genetic characteristics of the original human tumor. They would be invaluable for testing the efficacy of this compound against a range of c-KIT mutations found in GIST patients. nih.gov
Organoid Models: Three-dimensional organoids derived from patient tumors can be used for high-throughput screening of combination therapies and for studying mechanisms of resistance in a more physiologically relevant context.
Humanized Mouse Models: For investigating immuno-oncology combinations, mice with a reconstituted human immune system are essential to properly evaluate the interplay between the drug candidate and human immune cells.
These advanced models will provide a more accurate assessment of efficacy and help identify potential biomarkers of response, facilitating a smoother transition to clinical trials. dndi.org
Unexplored Academic Questions and Future Research Avenues for the Imidazo[1,2-a]pyridine-Piperidinol Scaffold
The imidazo[1,2-a]pyridine-piperidinol scaffold presents numerous opportunities for fundamental academic inquiry that could unlock its full therapeutic potential. The dual functionality of combining the piperidine (B6355638) ring with the imidazo[1,2-a]pyridine structure provides a rich platform for further chemical modifications to develop novel therapeutic agents. smolecule.com
Key unexplored questions include:
Comprehensive Target Profiling: While specific targets like c-KIT and PDGFR have been identified smolecule.comnih.gov, the broad biological activity of the scaffold suggests it may interact with multiple cellular targets. nih.govnih.gov A comprehensive kinome screening or chemoproteomics approach could reveal novel mechanisms of action and identify unexpected therapeutic opportunities.
Structure-Activity Relationship (SAR) for Selectivity: Further exploration of the SAR is needed to optimize selectivity. For example, incorporating fluorine into the piperidine ring has been shown to enhance selectivity and improve bioavailability by reducing P-glycoprotein efflux. nih.gov Systematic modifications of both the imidazopyridine core and the piperidinol moiety could lead to derivatives with enhanced potency and selectivity for specific kinase mutants or other targets.
Mechanisms of Overcoming Resistance: The ability of related compounds to inhibit drug-resistant c-KIT mutants is a significant finding. nih.gov Detailed structural biology studies, such as co-crystallization of this compound with wild-type and mutant kinases, could elucidate the molecular basis for this activity and guide the design of next-generation inhibitors.
Pharmacokinetic and Metabolic Stability: While some derivatives show promising oral bioavailability nih.govnih.gov, a thorough investigation into the absorption, distribution, metabolism, and excretion (ADME) properties of the this compound scaffold is needed. Understanding its metabolic pathways is crucial for predicting drug-drug interactions and optimizing its dosing profile. nih.gov
Addressing these questions will not only deepen the fundamental understanding of this chemical scaffold but also accelerate the development of new and effective medicines.
Q & A
Q. Key Data :
| Intermediate Type | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole derivatives | Cu(I)-catalyzed cycloaddition | 60-85 | |
| Acetylated imidazo[1,2-a]pyridines | Friedel-Crafts acylation | 70-90 |
Basic: How is structural characterization performed for this compound and its analogs?
Answer:
Standard analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. For example, imidazo[1,2-a]pyridine protons resonate at δ 7.5-8.5 ppm, while piperidine protons appear at δ 2.5-4.0 ppm .
- Mass Spectrometry (ESI-MS) : Used to verify molecular weight and fragmentation patterns. reports experimental masses within ±0.5 Da of calculated values .
- X-ray crystallography : Resolves ambiguous stereochemistry in complex derivatives, such as triazole-fused analogs .
Advanced: How can reaction conditions be optimized for unstable intermediates during synthesis?
Answer:
- Temperature control : Low-temperature conditions (0-5°C) stabilize reactive intermediates like enolates or carbocations .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of polar intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .
- Catalyst tuning : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity. demonstrates improved yield (85%) in risperidone synthesis via optimized N-alkylation .
Case Study :
A study in achieved 90% yield in a piperidine cyclization step by replacing traditional leaving groups (Cl) with mesylates, reducing side reactions .
Advanced: How to address contradictions in reported biological activities across studies?
Answer:
- Assay standardization : Compare protocols for inconsistencies in cell lines (e.g., Leishmania vs. Trypanosoma), compound concentrations, or incubation times .
- Structural validation : Re-analyze disputed compounds via NMR/HPLC to confirm purity and identity. For instance, a derivative reported as "anticancer" in may differ in substituent placement from inactive analogs .
- Meta-analysis : Use computational tools (e.g., molecular docking) to correlate bioactivity with structural features. links C-3 acetylation to enhanced kinase inhibition .
Basic: What are critical considerations for designing bioactivity assays for this compound?
Answer:
- Target selection : Prioritize assays aligned with structural motifs (e.g., imidazo[1,2-a]pyridines show affinity for parasitic proteases or kinases) .
- Dose-response curves : Use a minimum of 5 concentrations (0.1–100 µM) to calculate IC₅₀ values. reports IC₅₀ values of 2–15 µM against Trypanosoma brucei .
- Controls : Include positive controls (e.g., miltefosine for antileishmanial assays) and vehicle controls (DMSO <1%) .
Advanced: How to conduct structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine derivatives?
Answer:
- Substituent variation : Systematically modify substituents (e.g., halogenation at C-6 or alkylation at N-1) and test bioactivity. shows that 4-phenylpiperazine derivatives exhibit 10-fold higher antimicrobial activity than methyl analogs .
- Computational modeling : Use molecular dynamics simulations to predict binding modes. For example, C-3 acetyl groups in enhance hydrophobic interactions with kinase ATP pockets .
- Pharmacophore mapping : Identify critical motifs (e.g., hydrogen-bond donors at C-2) using QSAR models. correlates triazole positioning with antiviral activity .
Basic: What safety protocols are essential during synthesis and handling?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. recommends immediate flushing with water for spills .
- Ventilation : Use fume hoods when handling volatile reagents (e.g., HCl in piperidine hydrochloride synthesis) .
- Waste disposal : Neutralize acidic/basic waste before disposal. specifies pH adjustment to 6–8 for thiol-containing byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
